N1-(2-(4-fluorophenoxy)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. Without more specific information, it’s difficult to predict what reactions it might undergo .Scientific Research Applications
Insecticidal Activity
Compounds with fluorophenoxy and trifluoromethylphenyl groups, such as Flubendiamide, demonstrate significant insecticidal activity, particularly against lepidopterous pests. Flubendiamide is noted for its novel mode of action, distinct from commercial insecticides, and is safe for non-target organisms, making it an excellent candidate for integrated pest management programs (Tohnishi et al., 2005).
Medicinal Chemistry
Research into selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases has identified compounds with fluorophenoxy and trifluoromethylphenyl components as promising therapeutic agents. These compounds are explored for their pharmacokinetics, metabolism, and potential as novel drugs for conditions like benign hyperplasia (Wu et al., 2006).
Polymer Science
The fluorination of polymers, particularly in polyethylene productivities and microstructures, is significantly influenced by fluorine atoms in the catalyst system. Neutrally charged Ni(II) phenoxyiminato catalysts with fluorine atoms have been synthesized to explore their effects on the polymerization of ethylene, demonstrating variations in branch density and molecular weight of the produced polyethylenes (Wang et al., 2015).
Material Engineering
Fluorinated compounds are utilized in the synthesis of materials with low dielectric constants and high optical transparency. These materials are pivotal in electronics and optoelectronics for their thermal stability, mechanical properties, and excellent electrical insulation (Tao et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
The interaction between the compound and its target may result in changes in the transcription of certain genes, which can influence cellular proliferation and differentiation .
Biochemical Pathways
Given its interaction with the androgen receptor, it is likely that it influences pathways related to cellular proliferation and differentiation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the androgen receptor. This interaction can influence the transcription of certain genes, potentially affecting cellular proliferation and differentiation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c18-12-4-6-14(7-5-12)26-9-8-22-15(24)16(25)23-13-3-1-2-11(10-13)17(19,20)21/h1-7,10H,8-9H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZGVLJQVJVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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